molecular formula C9H11ClN4 B1364173 4-Methyl-1-hydrazinophthalazine hydrochloride CAS No. 63868-76-8

4-Methyl-1-hydrazinophthalazine hydrochloride

Cat. No.: B1364173
CAS No.: 63868-76-8
M. Wt: 210.66 g/mol
InChI Key: LDKCZGWQXZVGNN-UHFFFAOYSA-N
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Description

4-Methyl-1-hydrazinophthalazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of hydrazinophthalazine, characterized by the presence of a methyl group at the 4-position and a hydrochloride salt form. This compound is notable for its biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride typically involves the reaction of 4-methylphthalic anhydride with hydrazine hydrate. The reaction proceeds under reflux conditions, leading to the formation of 4-methyl-1-hydrazinophthalazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The overall reaction can be summarized as follows:

  • 4-Methylphthalic anhydride + Hydrazine hydrate → 4-Methyl-1-hydrazinophthalazine
  • 4-Methyl-1-hydrazinophthalazine + Hydrochloric acid → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-hydrazinophthalazine hydrochloride undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding azines or other oxidized derivatives.
  • Reduction : The compound can be reduced to form hydrazine derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution : Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
  • Oxidation : Azines and other oxidized derivatives.
  • Reduction : Hydrazine derivatives.
  • Substitution : Various substituted phthalazine derivatives.

Scientific Research Applications

4-Methyl-1-hydrazinophthalazine hydrochloride has a wide range of applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
  • Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.
  • Industry : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-hydrazinophthalazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a monoamine oxidase inhibitor, preventing the breakdown of monoamine neurotransmitters, thereby exerting its effects on the central nervous system. Additionally, it may inhibit DNA methyltransferase, leading to epigenetic modifications and altered gene expression.

Comparison with Similar Compounds

Similar Compounds:

  • Hydralazine : A well-known antihypertensive agent with similar structural features.
  • Phthalazine derivatives : Compounds with similar core structures but different substituents.

Uniqueness: 4-Methyl-1-hydrazinophthalazine hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other hydrazinophthalazine derivatives.

Properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCZGWQXZVGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980597
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63868-76-8
Record name Phthalazine, 1-hydrazino-4-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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